molecular formula C16H15N3O3 B5511208 N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide

N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide

Cat. No. B5511208
M. Wt: 297.31 g/mol
InChI Key: FMLFALUQTPJFRX-HGBXGJOCSA-N
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Description

N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide is a chemical compound with specific structural and chemical characteristics. It is part of a broader class of compounds that include furamides and hydrazides, known for their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and is characterized by forming specific bond structures, as seen in the synthesis of similar furamide derivatives (Kumar et al., 2016).

Molecular Structure Analysis

Compounds in this category often exhibit complex molecular structures with specific bonding patterns. For instance, a similar compound was found to crystallize in a monoclinic space group, indicating a detailed and organized molecular structure (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with metal ions and other organic molecules. For example, similar compounds have been shown to form complexes with metals like Ni, Cu, and Cd, indicating a tendency to participate in coordination chemistry (Thangjam & Rajkumari, 2010).

Physical Properties Analysis

The physical properties of such compounds, like solubility and crystalline structure, are influenced by their molecular arrangement. The crystalline structure often includes specific types of hydrogen bonds and intermolecular interactions (Kumar et al., 2016).

Chemical Properties Analysis

Chemically, these compounds are characterized by their reactivity with other organic and inorganic substances. This reactivity is often a result of the presence of functional groups like hydrazide and furamide, which can interact with various chemical agents (Thangjam & Rajkumari, 2010).

Scientific Research Applications

Protease-Activated Receptor 2 (PAR2) Agonists

N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide is structurally related to compounds like AC-55541 and AC-264613, which are known as small-molecule agonists for the protease-activated receptor 2 (PAR2). These compounds are involved in cellular proliferation, phosphatidylinositol hydrolysis, and β-arrestin recruitment assays. The F240S mutation in PAR2 significantly potentiates the response to these agonists, suggesting a unique activation mechanism distinct from the receptor's natural peptide ligands. This highlights the potential of such compounds in probing the physiological functions of PAR2 and suggests their utility in screening for novel PAR2 modulators (Ma & Burstein, 2013).

Novel Small-Molecule PAR2 Agonists

The development of novel small-molecule PAR2 agonists, represented by compounds such as AC-55541 and AC-264613, has been a significant advancement in understanding PAR2's physiological functions. These agonists have demonstrated the ability to activate PAR2 signaling pathways, leading to various biological responses. Their specificity and potency make them valuable tools for studying PAR2-mediated processes, and their stability and absorption characteristics in biological systems further underscore their potential therapeutic applications (Gardell et al., 2008).

Schiff Base Compounds and Antimicrobial Activity

Schiff base compounds derived from reactions involving hydrazinyl groups and aldehydes have been shown to possess significant antimicrobial activities. Studies on novel Schiff base compounds, including those structurally related to N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide, have demonstrated potent antibacterial and antifungal properties. This suggests their potential as leads for developing new antimicrobial agents, highlighting the diverse applicability of such compounds in medical research (Karanth et al., 2018).

Heterocyclic Compounds and Chemical Synthesis

The synthesis of heterocyclic compounds featuring furan and thiazolidinone rings, akin to the structure of N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide, plays a crucial role in developing new chemical entities with potential applications in various fields, including materials science and pharmacology. The ability to generate complex structures through intramolecular cyclization and other synthetic strategies enables the exploration of new chemical spaces for diverse applications (Ergun et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15(12-17-16(21)14-9-5-11-22-14)19-18-10-4-8-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,21)(H,19,20)/b8-4+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLFALUQTPJFRX-HGBXGJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

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